

Strategic Procurement & Technical Guide: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

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Compound of Interest

Compound Name: 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

CAS No.: 61259-84-5

Cat. No.: B1597084

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Executive Summary

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS: 61259-84-5) is a specialized biaryl ketone intermediate used primarily in the synthesis of lipophilic therapeutic agents and advanced photo-active materials. Unlike common commodity chemicals, this compound occupies a "high-value, low-volume" niche. It serves as a sterically hindered analog of the fenofibrate intermediate, offering enhanced metabolic stability in drug design due to the 3,5-dimethyl blocking groups.

Market Status:

- **Availability:** Scarce. Primarily available through catalog houses (mg scale) or custom synthesis (kg scale).
- **Pricing Volatility:** Extreme. Research-grade aliquots (1g) can exceed \$300, while bulk synthesis costs drop significantly but require lead times of 4–8 weeks.

- Recommendation: For requirements >10g, in-house synthesis or a custom manufacturing organization (CMO) contract is economically superior to catalog procurement.

Chemical Profile & Technical Specifications[1][2][3]

Property	Specification
Chemical Name	(4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
CAS Number	61259-84-5
Molecular Formula	C ₁₆ H ₁₅ ClO ₂
Molecular Weight	274.74 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Key Structural Feature	Steric Hindrance: The 3,5-dimethyl groups flank the methoxy position, protecting it from metabolic O-demethylation and influencing the torsion angle of the benzophenone core.

Supply Chain Analysis: Suppliers & Pricing[1]

The market for CAS 61259-84-5 is bifurcated between high-markup research catalogs and opaque bulk manufacturers.

Tier 1: Research Catalog Suppliers (Immediate Availability)

Target Audience: Discovery Chemistry (mg scale)

Supplier	Pack Size	Estimated Price (USD)	Lead Time
Calpaclab	1 g	~\$390.00	1-2 Weeks
MolCore	1 g	Inquire (Est. \$250+)	2-3 Weeks
BLDpharm	1 g / 5 g	Market Rate	Stock Dependent

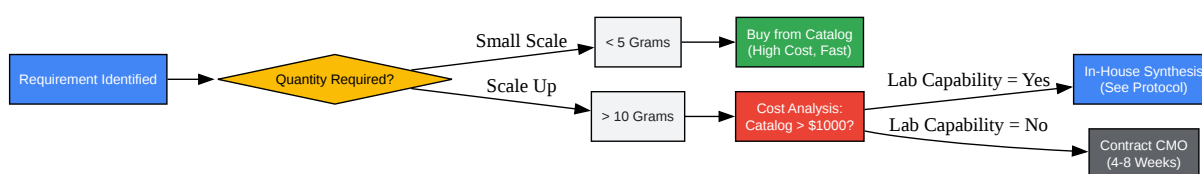
Tier 2: Bulk/Custom Synthesis (Strategic Sourcing)

Target Audience: Process Development (>100g scale)

For quantities exceeding 10 grams, catalog pricing is prohibitive. The compound is structurally simple enough that custom synthesis becomes the dominant sourcing strategy.

- Estimated Bulk Cost: \$500 - \$1,500 per kg (Volume dependent).
- Key Manufacturers: Career Henan Chemical, Custom Synthesis Labs (India/China).
- Risk Factor: "Low Price" quotes (e.g., <\$50/kg) often indicate a different isomer (e.g., dimethoxy variants). Always request H-NMR verification before purchase.

Procurement Decision Logic



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Figure 1: Decision tree for sourcing CAS 61259-84-5 based on scale and laboratory capabilities.

Technical Application: Why This Molecule?

Medicinal Chemistry: The "Magic Methyl" Effect

In drug discovery, this compound is a privileged scaffold. The 3,5-dimethyl substitution on the anisole ring serves two critical functions:

- **Metabolic Stability:** It sterically hinders the cytochrome P450 enzymes from attacking the methoxy group (O-demethylation), extending the half-life of the molecule compared to the un-methylated analog (Fenofibrate intermediate).
- **Lipophilicity Modulation:** The methyl groups increase logP, enhancing membrane permeability for CNS or intracellular targets.

Photo-Curing & Materials

Benzophenone derivatives are standard Type II photoinitiators. The electron-donating methoxy and methyl groups shift the UV absorption maximum (λ_{max}) toward the visible spectrum, making this derivative useful for specific UV-curing applications where standard benzophenone is too volatile or absorbs too far in the UV-C range.

Experimental Protocol: In-House Synthesis

Objective: Synthesize **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone** via Friedel-Crafts Acylation. Scale: 10 mmol (Approx. 2.7 g theoretical yield).

Reagents

- Substrate: 2,6-Dimethylanisole (CAS: 1004-66-6) - Note: This is the nucleophile.
- Electrophile: 4-Chlorobenzoyl chloride (CAS: 122-01-0).
- Catalyst: Aluminum Chloride ($AlCl_3$), anhydrous.
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).
- Catalyst Activation: Suspend AlCl₃ (1.4 g, 10.5 mmol) in anhydrous DCM (20 mL) at 0°C (ice bath).
- Acyl Chloride Addition: Add 4-Chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise to the suspension. Stir for 15 minutes until the acylium ion complex forms (solution may darken).
- Substrate Addition: Dissolve 2,6-Dimethylanisole (1.36 g, 10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Critical: Keep temperature <5°C to prevent demethylation side reactions.
- Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
 - Checkpoint: If reaction is sluggish, reflux gently (40°C) for 1 hour.
- Quench: Pour the reaction mixture carefully onto crushed ice (50 g) containing concentrated HCl (5 mL) to break the aluminum complex.
- Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from hot Ethanol.
 - Yield Expectation: 70–85%.

Synthesis Pathway Diagram



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Figure 2: Friedel-Crafts acylation pathway for the target compound.

Quality Control & Validation

To ensure the integrity of your synthesized or purchased material, verify against these parameters:

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 7.7–7.4 ppm (m, 4H, 4-Chlorobenzoyl aromatic protons).
 - δ 7.5 ppm (s, 2H, 3,5-dimethylphenyl aromatic protons). Note: Singlet indicates symmetry.
 - δ 3.8 ppm (s, 3H, O-Methoxy).
 - δ 2.3 ppm (s, 6H, Methyl groups).
- HPLC Purity: >98% (UV @ 254 nm).
- Melting Point: Expect range between 90–110°C (Specific polymorphs may vary; verify with literature if available).

References

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